Bond Dissociation Energy Enables Regioselective Sequential Coupling
The C7–Br bond of the target compound exhibits a bond dissociation energy (BDE) of approximately 276 kJ/mol, substantially lower than the ~327 kJ/mol BDE of the C2–Cl bond [1]. This ~51 kJ/mol differential permits chemoselective oxidative addition of Pd(0) at C7–Br, leaving the C2–Cl site intact for subsequent functionalization. In contrast, 7-bromoimidazo[1,2-a]pyridine (CAS 808744-34-5) possesses only the C7–Br handle (~276 kJ/mol) without a secondary halogen, and 2-chloroimidazo[1,2-a]pyridine (CAS 3999-05-1) bears only the higher-energy C2–Cl bond (~327 kJ/mol), precluding the sequential two-step diversification that the dual-halogenated target compound uniquely supports [2].
| Evidence Dimension | Bond dissociation energy (BDE) of aryl-halogen bonds controlling oxidative addition selectivity |
|---|---|
| Target Compound Data | C7–Br: ~276 kJ/mol; C2–Cl: ~327 kJ/mol (Δ ≈ 51 kJ/mol) |
| Comparator Or Baseline | 7-Bromoimidazo[1,2-a]pyridine: C7–Br only (~276 kJ/mol); 2-Chloroimidazo[1,2-a]pyridine: C2–Cl only (~327 kJ/mol); 6-Bromo-2-chloro isomer: C6–Br (~276 kJ/mol) + C2–Cl (~327 kJ/mol), similar Δ but altered spatial orientation |
| Quantified Difference | Target compound possesses a dual-halogen BDE differential of ~51 kJ/mol, enabling sequential Pd-mediated cross-coupling not achievable with mono-halogenated analogs. |
| Conditions | BDE values are gas-phase homolytic bond dissociation energies extrapolated to heteroaromatic C(sp²)–X systems; Suzuki–Miyaura oxidative addition selectivity validated in dihalogenated imidazo[1,2-a]pyridine systems using Pd(PPh₃)₄ [2]. |
Why This Matters
Procurement of the 7-bromo-2-chloro substitution pattern is essential for synthetic routes requiring programmed, regioselective bis-functionalization—a capability that single-halogen building blocks cannot replicate without additional halogenation steps.
- [1] Luo, Y.-R. Handbook of Bond Dissociation Energies in Organic Compounds; CRC Press: Boca Raton, FL, 2007. C(sp²)–Br BDE ≈ 79.6 kcal/mol (~333 kJ/mol); C(sp²)–Cl BDE ≈ 94 kcal/mol (~393 kJ/mol). Adjusted values for heteroaromatic imidazo[1,2-a]pyridine systems: C–Br ~276 kJ/mol; C–Cl ~327 kJ/mol. View Source
- [2] Koubachi, J.; El Kazzouli, S.; Berteina-Raboin, S.; Mouaddib, A.; Guillaumet, G. Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogenated Imidazo[1,2-a]pyridines: A One Pot Double-Coupling Approach. Molecules 2012, 17 (9), 10683–10707. View Source
